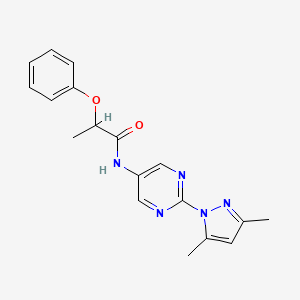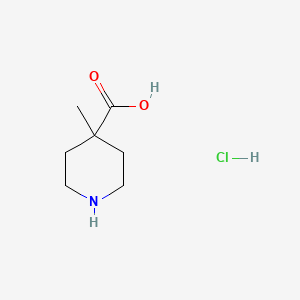
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H15ClFN3O5S2 and its molecular weight is 483.91. The purity is usually 95%.
BenchChem offers high-quality 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
One of the notable applications of compounds related to 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide is in the field of cancer research. These compounds have been synthesized and evaluated for their anticancer activities. For instance, novel sulfonamide derivatives have been studied for their cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. One compound exhibited potent activity against breast cancer cell lines with an IC55 value of 66.6 μM, showcasing its potential as a cancer therapeutic agent (Ghorab et al., 2015).
Pharmacokinetics and Disposition
Another significant area of application is in understanding the pharmacokinetics and disposition of these compounds. PF-06282999, a thiouracil derivative closely related to the compound , has been studied for its pharmacokinetics and disposition across animals and humans. This research is crucial for predicting human pharmacokinetics and elimination mechanisms, providing insight into how such compounds are metabolized and eliminated in the body. The study found that PF-06282999 is resistant to metabolic turnover, with renal excretion being the principal clearance mechanism in humans, which is vital for the development of safe and effective medications (Dong et al., 2016).
Herbicidal Activities
Compounds similar to 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide have also found applications in agriculture, particularly as herbicides. The design and synthesis of triazolinone derivatives, for example, have shown promising herbicidal activities. These compounds target the protoporphyrinogen oxidase enzyme, a critical action target of herbicides. One compound demonstrated herbicidal activity comparable to commercial products, suggesting potential use in controlling broadleaf weeds in rice fields (Luo et al., 2008).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-fluoroaniline with ethyl chloroacetate to form N-(4-fluorophenyl)acetamide. This intermediate is then reacted with 3-chloro-4-methoxybenzenesulfonyl chloride to form the sulfonyl derivative. The sulfonyl derivative is then reacted with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester to form the final product.", "Starting Materials": [ "4-fluoroaniline", "ethyl chloroacetate", "3-chloro-4-methoxybenzenesulfonyl chloride", "2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with ethyl chloroacetate in the presence of a base to form N-(4-fluorophenyl)acetamide.", "Step 2: Reaction of N-(4-fluorophenyl)acetamide with 3-chloro-4-methoxybenzenesulfonyl chloride in the presence of a base to form the sulfonyl derivative.", "Step 3: Reaction of the sulfonyl derivative with 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base to form the final product, 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide." ] } | |
Numéro CAS |
899977-07-2 |
Nom du produit |
2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide |
Formule moléculaire |
C19H15ClFN3O5S2 |
Poids moléculaire |
483.91 |
Nom IUPAC |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C19H15ClFN3O5S2/c1-29-15-7-6-13(8-14(15)20)31(27,28)16-9-22-19(24-18(16)26)30-10-17(25)23-12-4-2-11(21)3-5-12/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) |
Clé InChI |
ZPKOYYGSIWLHBQ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)F)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Rel-(1R,3R,4S)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2939559.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(isopropylsulfonyl)benzamide](/img/structure/B2939561.png)
![(E)-{[1-methyl-5-(phenylsulfanyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}amino 2-chloroacetate](/img/structure/B2939562.png)


![2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2939566.png)
![2-cyano-3-(dimethylamino)-N-[(dimethylamino)methylene]acrylamide](/img/structure/B2939569.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylpyrazin-2-yl)methanone](/img/structure/B2939571.png)

![(4-Propylphenyl)(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)methanone](/img/structure/B2939573.png)